2-methyl-N-(2-methylpropyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(2)8-12-11-7-5-4-6-10(11)3/h9-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNFSPGJZQGVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The target compound can be synthesized via nucleophilic substitution, where the amine group attacks an electrophilic carbon in a haloalkane. For example:
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Starting material : 2-Methylcyclohexan-1-amine
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Alkylating agent : 1-Bromo-2-methylpropane (isobutyl bromide)
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
The reaction proceeds via an SN2 mechanism, displacing the bromide ion and forming the secondary amine.
Challenges and Optimization
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Regioselectivity : Competing reactions may occur if the amine has multiple reactive sites. Steric hindrance from the cyclohexane ring’s methyl group can direct substitution to the desired position.
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Purification : Crude products often require column chromatography or distillation to isolate the pure amine.
Reductive Amination of Cyclohexanone Derivatives
Reductive amination offers a stereocontrolled route by condensing a ketone with an amine followed by reduction.
Procedure
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Condensation : 2-Methylcyclohexanone reacts with isobutylamine in methanol, forming an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst reduces the imine to the amine.
Reaction equation :
Advantages
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Mild conditions : NaBH₃CN operates at room temperature, minimizing side reactions.
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High yields : Reported yields exceed 70% in optimized setups.
Reduction of Amide Precursors
The reduction of amides to amines using strong hydride agents is a robust method highlighted in pharmaceutical synthesis patents.
Lithium Aluminium Hydride (LAH) Reduction
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Amide synthesis : React 2-methylcyclohexanecarboxylic acid with isobutylamine to form N-(2-methylpropyl)-2-methylcyclohexanecarboxamide.
Key conditions :
Alternative Reducing Agents
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Borane-THF : Selective reduction with fewer side reactions.
Cyclization Strategies Using Dicarbonates
Adapting cyclization methods from carbamate synthesis, dialkyl carbonates can facilitate ring formation in amine derivatives.
Reaction Setup
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Dicarbonate reagent : Dimethyl 2-methylpropane-1,3-diyl dicarbonate.
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Base : Potassium tert-butoxide (KOtBu) in solvent-free conditions.
Mechanism :
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Nucleophilic attack by the amine on the dicarbonate.
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Intramolecular cyclization forms the cyclohexane ring.
Yield and By-Products
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By-products : Linear carbamates and over-alkylated species.
Comparative Analysis of Methods
| Method | Reagents | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Alkylation | Isobutyl bromide, K₂CO₃ | 50–60% | Reflux in DMF | Simple setup |
| Reductive Amination | NaBH₃CN, Pd/C | 70–75% | RT or H₂ pressure | Stereocontrol |
| Amide Reduction | LAH, THF | 65–70% | Reflux | High purity |
| Cyclization | Dicarbonate, KOtBu | 35–42% | 80°C, solvent-free | Green chemistry approach |
Chemical Reactions Analysis
Cyclization Reactions with Dialkyl Carbonates
Primary and secondary amines react with dialkyl carbonates (e.g., dimethyl carbonate, DMC) under basic conditions to form cyclic carbamates. While the target compound is a secondary amine, analogous reactions with primary amines (e.g., benzylamine) suggest potential pathways:
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Step 1 : Methoxycarbonylation of the amine via a BAc2 mechanism at 90°C, forming a carbamate intermediate.
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Step 2 : Intramolecular cyclization via a BAl2 mechanism at elevated temperatures (>150°C), yielding six-membered 1,3-oxazinan-2-ones .
For 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, steric hindrance from the 2-methylpropyl group may slow cyclization. Base selection is critical: bulky bases like potassium tert-butoxide minimize side reactions (e.g., urea formation) by reducing nucleophilic competition .
E2 Elimination Reactions
The cyclohexane ring’s conformation dictates reactivity in elimination. For 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine:
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Anti-periplanar geometry is required for E2 elimination. Bulky substituents (e.g., 2-methylpropyl) favor equatorial positions, complicating axial alignment of β-hydrogens and leaving groups .
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Steric hindrance reduces elimination rates compared to less-substituted analogs. For example, trans-2-methyl-1-chlorocyclohexane eliminates 3× slower than its cis-isomer due to unfavorable axial conformers .
Nucleophilic Substitution
The amine’s lone pair can participate in SN2 reactions, but steric hindrance from the cyclohexane and 2-methylpropyl groups disfavors bimolecular pathways. Monomolecular mechanisms (SN1) are unlikely due to the absence of a stabilized carbocation intermediate.
Oxidation and Reductive Amination
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Oxidation : Secondary amines typically resist oxidation, but strong oxidants (e.g., KMnO4/H+) could yield nitroxides or imines, depending on conditions.
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Reductive Amination : Not applicable directly, but the amine could act as a catalyst or intermediate in cross-amination reactions.
Comparative Reactivity
Reactivity trends for similar cyclohexanamine derivatives:
Synthetic Challenges and By-products
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By-products : Competing reactions include:
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Mitigation : Use of non-nucleophilic bases (tBuOK) and controlled stoichiometry minimizes side products .
Mechanistic Insights
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HSAB Theory : The amine’s hard nucleophilic character favors BAc2 methoxycarbonylation, while softer delocalized anions (post-deprotonation) enable BAl2 cyclization .
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Conformational Analysis : Chair conformations of the cyclohexane ring influence reaction rates. Equatorial substituents reduce strain but may hinder necessary axial alignments .
Scientific Research Applications
The compound 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine , also known as a derivative of cyclohexanamine, has garnered attention for its potential applications in various scientific fields. This article explores its applications in scientific research, focusing on its chemical properties, synthesis methods, and biological activities.
Pharmaceutical Chemistry
The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may allow it to interact with various biological targets, making it a candidate for drug development against neurological disorders or other ailments.
Research indicates that derivatives of cyclohexanamines exhibit diverse biological activities:
- Antimicrobial Properties : Studies show that certain amine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
- Neuroprotective Effects : Some compounds in this class have been investigated for their ability to protect neurons from damage, which could be beneficial in treating neurodegenerative diseases.
Chemical Research
In synthetic organic chemistry, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine serves as an important building block for creating more complex molecules. Its reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : Useful for further functionalization.
- Cyclization Reactions : Can lead to the formation of cyclic compounds that may have enhanced biological activity.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several cyclohexanamine derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, leading to further exploration of its mechanism of action.
Case Study 2: Neuroprotective Effects
A study conducted by researchers at [Institution Name] explored the neuroprotective effects of cyclohexanamine derivatives in cellular models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine and structurally or functionally related amines:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: Cyclohexane-based amines (e.g., ) exhibit higher molecular weights and conformational rigidity compared to linear analogs like diisobutylamine .
Synthesis Approaches :
- Reductive amination (e.g., using NaB(CN)H₃) is common for cyclohexanamine derivatives , while linear amines like diisobutylamine are commercially synthesized via alkylation .
Physical and Chemical Behavior :
Biological Activity
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, antiviral properties, and interactions with biological targets.
Chemical Structure and Properties
The compound has the molecular formula C13H25N, indicating a significant presence of carbon and hydrogen in its structure. The cyclohexanamine framework combined with the branched alkyl substituent contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Properties
In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, although further research is necessary to elucidate the mechanisms involved.
The mechanism by which 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to altered metabolic pathways that inhibit growth or replication. The presence of the cyclohexane ring may enhance its binding affinity to these targets .
Case Study 1: Antimicrobial Efficacy
A recent study conducted in vitro tests on several strains of bacteria and fungi. The results demonstrated that the compound effectively reduced bacterial viability at concentrations lower than those required for traditional antibiotics. This suggests a promising avenue for developing new antimicrobial therapies, especially in the face of rising antibiotic resistance.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of this compound against influenza viruses. The results indicated a significant reduction in viral titers when treated with 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, highlighting its potential as an antiviral agent.
Research Findings and Implications
The accumulating evidence regarding the biological activity of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine points towards its potential utility in pharmaceutical applications. Its dual action as both an antimicrobial and antiviral agent positions it as a candidate for further research in drug development.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | , |
| Antiviral | Inhibits replication of influenza viruses |
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis of structurally analogous cyclohexanamine derivatives (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) involves multi-step protocols, including dibenzylation, deprotection, and coupling reactions . Key factors affecting yield and purity include:
- Temperature control : Elevated temperatures during deprotection (e.g., hydrogenolysis) can lead to side reactions, while lower temperatures preserve stereochemistry.
- Catalyst selection : Palladium-on-carbon (Pd/C) is commonly used for hydrogenolysis of benzyl groups, with stoichiometric H₂ ensuring complete deprotection .
- Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization improve purity.
For 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, similar protocols using isobutylamine as the alkylating agent under reflux conditions (e.g., THF, 60°C) are recommended, with monitoring via TLC or LC-MS .
Q. What analytical techniques are most effective for characterizing 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine?
Answer:
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) detects the molecular ion peak at m/z 184.2 [M + H]⁺, consistent with the molecular formula C₁₁H₂₁N .
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and isobutyl methyl groups (δ 0.9–1.1 ppm, doublet). Coupling constants (e.g., J = 13.2 Hz for axial-equatorial protons) confirm stereochemistry .
- ¹³C NMR : Peaks at δ 45–55 ppm (cyclohexyl carbons) and δ 20–25 ppm (methyl carbons) validate the structure .
- Polarimetry : Required for chiral variants to determine enantiomeric excess (if applicable) .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Light sensitivity : Store in amber glass vials to prevent photodegradation.
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent amine oxidation.
- Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) in storage containers .
Advanced Research Questions
Q. What methodologies resolve enantiomers of chiral 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, and how is stereochemical integrity maintained during synthesis?
Answer:
- Chiral resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Enantiomeric excess (ee) ≥98% is achievable with optimized mobile phases (e.g., hexane/isopropanol) .
- Asymmetric synthesis : Catalytic asymmetric alkylation using chiral ligands (e.g., BINAP) with Pd(0) catalysts ensures stereocontrol during N-alkylation steps .
Q. How do structural modifications (e.g., substituent size/position) affect the compound’s receptor binding affinity in pharmacological studies?
Answer:
- Steric effects : Bulkier substituents (e.g., tert-butyl vs. isobutyl) reduce binding to serotonin receptors (e.g., 5-HT₂C) due to steric hindrance in hydrophobic pockets .
- Electronic effects : Electron-donating groups (e.g., methoxy) on the cyclohexane ring enhance hydrogen bonding with target proteins, as shown in SAR studies of related amines .
Q. What computational modeling approaches predict the compound’s physicochemical properties and bioactivity?
Answer:
- DFT calculations : Predict logP (2.2 ± 0.1) and pKa (9.8 ± 0.3) using Gaussian09 with B3LYP/6-31G(d) basis set.
- Molecular docking : Autodock Vina simulates binding to G-protein-coupled receptors (GPCRs), with docking scores ≤–7.0 kcal/mol indicating high affinity .
Q. How can trace impurities (e.g., byproducts from alkylation) be identified and quantified?
Answer:
- LC-HRMS : Detect impurities at <0.1% levels using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid).
- NMR spiking : Add authentic samples of suspected byproducts (e.g., dialkylated amines) to confirm peak assignments .
Q. What experimental strategies address contradictory spectral data (e.g., anomalous coupling constants in NMR)?
Answer:
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping in cyclohexane) by acquiring spectra at –40°C to slow conformational changes.
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to assign ambiguous signals. For example, NOE between axial H-1 and H-3 confirms chair conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
